molecular formula C6H11BrO2 B3193692 Isopropyl 2-bromopropanoate CAS No. 7401-84-5

Isopropyl 2-bromopropanoate

Cat. No.: B3193692
CAS No.: 7401-84-5
M. Wt: 195.05 g/mol
InChI Key: ODCLWDCSAGRHKS-UHFFFAOYSA-N
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Description

Isopropyl 2-bromopropanoate (CAS 7401-84-5) is a fully characterized chemical compound with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . This ester serves as a critical Reference Standard for the Active Pharmaceutical Ingredient (API) Fenofibrate, ensuring compliance with pharmacopeial guidelines such as those from the USP and EP . Its primary research value lies in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) applications, providing essential traceability during the synthesis and formulation stages of pharmaceutical development . The compound features a bromine atom on the alpha-carbon of the ester, making it a versatile electrophile and an excellent substrate for studying nucleophilic substitution reactions (SN2) . Researchers also utilize it as a key intermediate in organic synthesis and as a model compound in spectroscopic characterization, employing techniques like 1H NMR and GC-MS, for which its Kovats Retention Index on non-polar stationary phases is well-documented . This compound is for research purposes only and is not intended for diagnostic, therapeutic, or human use. It requires careful handling in accordance with safety data sheets, as it may pose health hazards .

Properties

IUPAC Name

propan-2-yl 2-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLWDCSAGRHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281149
Record name Isopropyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7401-84-5
Record name NSC20546
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different esters or alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of isopropyl alcohol and other substituted esters.

    Elimination Reactions: Formation of alkenes such as propene.

    Reduction: Formation of isopropyl alcohol and other reduced products.

Scientific Research Applications

Isopropyl 2-bromopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of isopropyl 2-bromopropanoate involves its reactivity as an ester and a brominated compound. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Reactivity and Incompatibilities

  • 2-Bromopropane : Reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong bases (e.g., NaOH). Prolonged contact with azides may form explosive compounds .
  • 2-Bromo-2-Methylpropane: No specific reactivity data in evidence, but tertiary bromides generally exhibit lower reactivity in SN2 reactions compared to secondary bromides.

Critical Analysis of Research Findings

The evidence highlights key differences in safety protocols between the two compounds:

2-Bromopropane demands rigorous control of chemical incompatibilities due to its higher reactivity , whereas 2-bromo-2-methylpropane requires stricter personal protective equipment (PPE) to mitigate dermal exposure risks .

Tertiary bromides like 2-bromo-2-methylpropane are typically less reactive in nucleophilic substitutions than secondary bromides, aligning with the absence of explicit reactivity warnings in the evidence .

Biological Activity

Isopropyl 2-bromopropanoate, also known as (S)-2-bromopropanoate or isopropyl bromoisobutyrate, is an organic compound with significant biological activity. This article explores its biochemical interactions, mechanisms of action, and potential applications in pharmaceutical synthesis.

  • Molecular Formula : C6H11BrO
  • Molecular Weight : 195.05 g/mol
  • CAS Number : 7401-84-5
  • Purity : Typically ≥95% .

This compound acts primarily as a competitive inhibitor of enzymes involved in metabolic pathways. Notably, it has been studied in the context of inhibiting dihydrodipicolinate synthase (DHDPS), an enzyme critical for lysine biosynthesis in bacteria.

Kinetic Studies

Research indicates that this compound inactivates DHDPS through a pseudo-first-order process. The compound exhibits an inhibition constant (KiK_i) of approximately 8 mM, suggesting moderate affinity towards the enzyme compared to its substrate, pyruvate, which has a Michaelis constant (KmK_m) of about 0.23 mM .

The kinetic profile shows that at higher concentrations, this compound competes effectively with pyruvate, leading to reduced enzyme activity. This competitive inhibition was confirmed through crystallographic studies that revealed the formation of a covalent adduct between the enzyme's active site and the brominated compound .

Biological Applications

This compound has garnered attention for its potential use in synthesizing pharmaceuticals. It serves as an intermediate in the production of various drugs, particularly those targeting metabolic disorders.

Case Studies

  • Synthesis of Hypolipidemic Agents :
    • Isopropyl bromoisobutyrate is utilized in the synthesis of fenofibrate, a drug used to lower cholesterol levels. The compound's structure allows for specific modifications that enhance the pharmacological properties of the final product .
  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits DHDPS in Escherichia coli. The inhibition mechanism involves covalent bonding at the active site, which alters enzyme conformation and activity .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. It is classified under hazardous substances due to its potential reproductive and neurotoxic effects. Handling precautions include using protective equipment to minimize exposure risks .

Summary Table of Biological Activity

Property Value
Molecular FormulaC6H11BrO
Molecular Weight195.05 g/mol
Inhibition Constant (KiK_i)~8 mM
Michaelis Constant (KmK_m)~0.23 mM
Primary ApplicationPharmaceutical Synthesis
Safety ClassificationHazardous Substance

Q & A

Q. How can isopropyl 2-bromopropanoate (CAS 7401-84-5) be synthesized, and what purification methods are recommended?

this compound is typically synthesized via esterification of 2-bromopropanoic acid with isopropanol, using a catalyst such as sulfuric acid or via HBr-mediated bromination of isopropyl propanoate. Purification often involves fractional distillation under reduced pressure to isolate the ester, followed by characterization using 1H NMR^1 \text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm purity. Ensure detailed documentation of reaction conditions (temperature, stoichiometry) and solvent selection, as these influence yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, ester carbonyl at δ 170–175 ppm).
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm1^{-1}) and C-Br absorption (~550–650 cm1^{-1}).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 195.05 (matching molecular weight) and fragmentation patterns validate structure .

Q. What safety protocols are critical when handling this compound?

Due to its brominated structure, use fume hoods, nitrile gloves, and eye protection. The compound may release HBr upon decomposition; neutralize spills with sodium bicarbonate. Store under inert atmosphere at room temperature, and consult SDS for hazard-specific guidelines (e.g., UN# 1760, Packing Group III) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

The bromine atom at the β-position creates an electron-deficient center, favoring SN2 mechanisms with strong nucleophiles (e.g., OH^-, CN^-). Computational studies (e.g., DFT) reveal spin density distribution around the bromine atom, which correlates with regioselectivity in reactions. Compare experimental kinetic data with theoretical models to validate mechanistic pathways .

Q. What experimental strategies can resolve contradictions between observed and predicted reaction yields in ester bromination?

Contradictions may arise from competing side reactions (e.g., elimination or ester hydrolysis). Use control experiments to isolate intermediates and quantify byproducts via GC-MS or HPLC. Adjust reaction parameters (e.g., solvent polarity, temperature) to minimize side pathways. Cross-reference data with NIST Chemistry WebBook for thermodynamic validation of intermediates .

Q. How can computational chemistry enhance the understanding of this compound’s stability under varying pH conditions?

Molecular dynamics simulations can model hydrolysis pathways at different pH levels. Focus on protonation states of the ester carbonyl and bromide leaving group. Validate simulations with experimental kinetic studies (e.g., UV-Vis monitoring of HBr release). Compare results with analogous esters (e.g., butyl 2-bromopropanoate) to identify structure-stability trends .

Q. What methodologies are recommended for studying the compound’s environmental degradation products?

Employ LC-QTOF-MS to identify degradation intermediates in aqueous systems. Use isotopically labeled substrates (e.g., 13C^{13}\text{C}-isopropyl groups) to trace metabolic pathways in biodegradation assays. Pair with toxicity assays (e.g., Daphnia magna tests) to assess ecological impact .

Methodological Guidance

Q. How should researchers design experiments to compare this compound’s reactivity with other brominated esters?

  • Control Variables : Fix temperature, solvent (e.g., DMF for polar aprotic conditions), and nucleophile concentration.
  • Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants (kobsk_{\text{obs}}).
  • Data Normalization : Express reactivity relative to tert-butyl bromopropanoate to account for steric effects .

Q. What resources provide reliable physical and thermodynamic data for this compound?

Prioritize the NIST Chemistry WebBook for validated spectral data and thermodynamic properties. For synthetic protocols, peer-reviewed journals (e.g., Journal of Organic Chemistry) and institutional repositories (e.g., university theses) are preferred over commercial databases .

Critical Analysis and Knowledge Gaps

Q. How can researchers address gaps in understanding the compound’s role in organocatalytic reactions?

Conduct systematic screening with chiral catalysts (e.g., thiourea derivatives) to explore asymmetric induction. Publish negative results to inform mechanistic boundaries. Cross-disciplinary collaboration with computational chemists can refine predictive models .

What unresolved questions exist regarding the compound’s interactions with biomolecules?

Limited data exist on its enzymatic hydrolysis by esterases. Propose studies using X-ray crystallography to resolve enzyme-binding modes or molecular docking simulations to predict affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl 2-bromopropanoate
Reactant of Route 2
Isopropyl 2-bromopropanoate

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